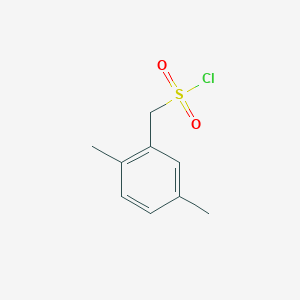

(2,5-Dimethylphenyl)methanesulfonyl chloride

描述

(2,5-Dimethylphenyl)methanesulfonyl chloride (CAS No. 86188-26-3) is an aromatic sulfonyl chloride derivative with the molecular formula C₉H₁₁ClO₂S and a molecular weight of 218.70 g/mol. It features a sulfonyl chloride functional group attached to a toluene backbone substituted with methyl groups at the 2- and 5-positions of the phenyl ring. This compound is primarily used as a reactive intermediate in organic synthesis, particularly in the preparation of sulfonamides or sulfonate esters for pharmaceuticals, agrochemicals, or materials science applications.

属性

IUPAC Name |

(2,5-dimethylphenyl)methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2S/c1-7-3-4-8(2)9(5-7)6-13(10,11)12/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWMTXXADUWPFSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101263589 | |

| Record name | 2,5-Dimethylbenzenemethanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101263589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86188-26-3 | |

| Record name | 2,5-Dimethylbenzenemethanesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86188-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethylbenzenemethanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101263589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Conditions & Catalysts

| Parameter | Typical Conditions | Catalysts Used |

|---|---|---|

| Temperature | 50–80°C | Crown ethers (e.g., 18-crown-6) or phase transfer catalysts (e.g., tetrabutyl ammonium bromide) |

| Reagents | Formaldehyde, HCl | - |

| Solvent | Aqueous HCl | - |

Reaction Pathway

$$

\text{p-Xylene} + \text{Formaldehyde} \xrightarrow[\text{Catalyst}]{\text{HCl}} \text{2,5-Dimethylbenzyl chloride}

$$

This step is crucial for selectively functionalizing the aromatic ring at the methyl positions.

Cyanidation to Form 2,5-Dimethylbenzyl Acetonitrile

The benzyl chloride undergoes nucleophilic substitution with sodium cyanide or potassium cyanide, facilitated by phase transfer catalysts, to form the corresponding nitrile.

Reaction Conditions

| Parameter | Typical Conditions |

|---|---|

| Temperature | 65–70°C |

| Catalyst | 15-crown ether-5 |

| Reagents | Sodium cyanide solution |

Reaction Pathway

$$

\text{2,5-Dimethylbenzyl chloride} + \text{NaCN} \rightarrow \text{2,5-Dimethylbenzyl acetonitrile}

$$

This nitrile intermediate is pivotal for subsequent hydrolysis to the acid.

Hydrolysis to 2,5-Dimethylphenylacetic Acid

The nitrile is hydrolyzed under acidic conditions, often with sulfuric acid and acetic acid, to give the corresponding phenylacetic acid.

Reaction Conditions

| Parameter | Typical Conditions |

|---|---|

| Temperature | 120–130°C |

| Reagents | Sulfuric acid, acetic acid |

Reaction Pathway

$$

\text{2,5-Dimethylbenzyl acetonitrile} + \text{H}_2\text{O} \rightarrow \text{2,5-Dimethylphenylacetic acid}

$$

The hydrolysis is monitored via gas chromatography to ensure complete conversion.

Conversion to (2,5-Dimethylphenyl)methanesulfonyl chloride

The final step involves reacting the phenylacetic acid with thionyl chloride, converting the acid to the corresponding acyl chloride.

Reaction Conditions

| Parameter | Typical Conditions |

|---|---|

| Temperature | 60–70°C |

| Reagents | Thionyl chloride (351 g, ~2.95 mol) |

Reaction Pathway

2,5-Dimethylphenylacetic acid + SOCl₂ → this compound + SO₂ + HCl

The reaction is carried out under reflux, with the excess thionyl chloride being removed via vacuum distillation, yielding a product with purity exceeding 99%.

Summary of Preparation Data

| Step | Reagents | Key Conditions | Yield (%) | Remarks |

|---|---|---|---|---|

| Chloromethylation | Formaldehyde, HCl, catalysts | 50–80°C, catalyst-dependent | ~80 | Selective methylation at aromatic methyl groups |

| Cyanidation | NaCN, phase transfer catalyst | 65–70°C | ~85 | Nucleophilic substitution |

| Hydrolysis | H₂SO₄, acetic acid | 120–130°C | ~90 | Complete conversion to acid |

| Acyl Chloride Formation | SOCl₂ | 60–70°C | 99+ | High purity, scalable |

Total yield across steps ranges from approximately 73.6% to 76.6%, with purification primarily achieved via distillation and chromatography.

Research Findings and Industrial Implications

Recent patents highlight the advantages of these methods, including low operation costs, mild reaction conditions, and high product purity, making the process suitable for industrial-scale production. The use of catalysts such as crown ethers and phase transfer agents enhances selectivity and yields, while vacuum distillation ensures high purity of the final sulfonyl chloride.

化学反应分析

Types of Reactions

(2,5-Dimethylphenyl)methanesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.

Reduction Reactions: It can be reduced to the corresponding sulfinate using reducing agents like lithium aluminum hydride.

Oxidation Reactions: It can be oxidized to sulfonic acids using strong oxidizing agents.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols

Reducing Agents: Lithium aluminum hydride

Oxidizing Agents: Potassium permanganate, hydrogen peroxide

Major Products Formed

Sulfonamides: Formed from the reaction with amines

Sulfonate Esters: Formed from the reaction with alcohols

Sulfonic Acids: Formed from oxidation reactions

科学研究应用

Chemical Synthesis

Reagent in Organic Reactions

(2,5-Dimethylphenyl)methanesulfonyl chloride serves as a crucial reagent in organic synthesis. It is commonly utilized for the conversion of alcohols to methanesulfonate esters, which are important intermediates in substitution and elimination reactions. The reaction typically proceeds in the presence of a base such as pyridine or triethylamine:

This transformation allows for the formation of more reactive species that can undergo further transformations such as nucleophilic substitutions or rearrangements .

Formation of Methanesulfonamides

The compound can react with primary and secondary amines to form methanesulfonamides, which are stable under various conditions and can be used as protecting groups for amines in synthetic pathways. The general reaction is as follows:

This property makes it valuable in the synthesis of complex organic molecules .

Biological Applications

Potential Therapeutic Uses

Research has indicated that (2,5-Dimethylphenyl)methanesulfonamide (the corresponding amide) exhibits potential biological activity. It has been investigated for its antimicrobial and anti-inflammatory properties. The sulfonamide group can interact with various biomolecules, potentially inhibiting specific enzymes or receptors involved in disease processes.

Mechanism of Action

The mechanism of action involves the formation of hydrogen bonds between the sulfonamide group and target biomolecules, influencing their activity. This interaction may lead to therapeutic effects in treating infections or inflammatory conditions.

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is used to produce a range of specialty chemicals. It plays a role in synthesizing beta-chloro sulfones and heterocyclic compounds through reactions with alkynes or other nucleophiles under controlled conditions .

Use in Pharmaceutical Manufacturing

The compound's ability to act as an electrophile makes it suitable for pharmaceutical applications where precise modifications to molecular structures are required. It is often employed in the development of new drugs by facilitating the introduction of functional groups that enhance biological activity or pharmacokinetic properties .

作用机制

The mechanism of action of (2,5-Dimethylphenyl)methanesulfonyl chloride involves its reactivity as an electrophile. It reacts with nucleophiles to form covalent bonds, leading to the formation of sulfonamide and sulfonate ester products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

相似化合物的比较

Key Properties :

- GHS Hazard Statements : H302 (harmful if swallowed), H312 (harmful in contact with skin), H314 (causes severe skin burns and eye damage), H332 (harmful if inhaled) .

- Storage : Requires handling in well-ventilated areas with corrosion-resistant containers.

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

The position and electronic nature of substituents on the phenyl ring significantly influence the reactivity, stability, and applications of aromatic sulfonyl chlorides.

- Electron-Donating Groups (EDG) : Methyl groups at the 2,5-positions in the target compound reduce the electrophilicity of the sulfonyl chloride group compared to EWG-substituted analogs. This results in slower reaction kinetics in nucleophilic substitutions .

- Electron-Withdrawing Groups (EWG) : Fluorine and chlorine substituents (e.g., in 3,5-difluoro or dichloro derivatives) increase the electrophilicity of the sulfonyl chloride, enhancing reactivity toward amines or alcohols .

Physical and Hazard Profiles

Sulfonyl chlorides are generally hazardous due to their corrosive and toxic nature. Substituents influence volatility, solubility, and toxicity.

- Volatility : Aliphatic sulfonyl chlorides (e.g., methanesulfonyl chloride) are more volatile than aromatic derivatives, increasing inhalation risks .

- Toxicity : Aromatic derivatives like this compound exhibit lower acute toxicity compared to aliphatic analogs but still require stringent handling protocols .

生物活性

(2,5-Dimethylphenyl)methanesulfonyl chloride, with the chemical formula C10H13ClO2S and CAS number 86188-26-3, is a sulfonyl chloride derivative that has garnered attention for its diverse biological activities. This compound is utilized in various chemical syntheses and has potential therapeutic applications due to its interactions with biological targets.

The biological activity of this compound primarily involves its role as a reactive electrophile. It can participate in nucleophilic substitution reactions, particularly with amines and alcohols, leading to the formation of sulfonamides and other derivatives. This reactivity underpins its utility in medicinal chemistry, particularly in the development of anticancer agents and other pharmaceuticals.

Target Interactions

- Cyclin-Dependent Kinases (CDKs) : Research indicates that compounds similar to this compound can inhibit CDKs, which are crucial for cell cycle regulation. By binding to the active sites of these kinases, they disrupt cell proliferation pathways.

- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes involved in metabolic processes, thereby affecting cellular signaling pathways and gene expression.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxic activity against several cancer cell lines. The following table summarizes the findings from various studies:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 5.0 | Induction of apoptosis and cell cycle arrest |

| MCF7 (Breast) | 6.5 | Inhibition of proliferation |

| A431 (Skin) | 4.8 | Disruption of signaling pathways |

These results indicate that the compound effectively inhibits cancer cell growth through mechanisms involving apoptosis and cell cycle modulation.

In Vivo Studies

Animal model studies have provided insights into the efficacy and safety profile of this compound. Notably:

- Tumor Growth Inhibition : At lower doses, the compound has been shown to inhibit tumor growth without significant toxicity to normal tissues.

- Synergistic Effects : When used in combination with other chemotherapeutic agents, it enhances overall efficacy while minimizing side effects .

The biochemical properties of this compound include:

- Stability : The compound is relatively stable under standard laboratory conditions but may degrade over extended periods.

- Metabolism : It undergoes metabolic transformations primarily in the liver, involving oxidation and conjugation reactions.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Anticancer Applications : A study demonstrated that this compound could significantly reduce the viability of glioma cells by inducing necroptosis and autophagy while sparing normal astrocytes from similar effects .

- Combination Therapies : Research has indicated that combining this compound with established anticancer drugs may lead to enhanced therapeutic outcomes through synergistic mechanisms .

常见问题

Basic Research Questions

Q. What safety protocols are critical when handling (2,5-Dimethylphenyl)methanesulfonyl chloride in laboratory settings?

- Methodological Answer :

- Use chemical-resistant gloves (e.g., nitrile or neoprene) and eye protection (goggles or face shields) to prevent skin/eye contact .

- Work in a fume hood to avoid inhalation of vapors or aerosols .

- Implement emergency measures : immediate rinsing of affected areas (15+ minutes for eyes), removal of contaminated clothing, and access to safety showers .

- Avoid sparks, open flames, and incompatible materials (e.g., strong oxidizers) during handling .

Q. How should this compound be stored to maintain stability?

- Methodological Answer :

- Store in glass containers with corrosion-resistant liners, protected from light, at room temperature in a well-ventilated area .

- Ensure containers are tightly sealed to prevent moisture ingress or vapor release .

- Incompatible materials : Isolate from strong oxidizers (e.g., peroxides, nitric acid) to prevent hazardous reactions .

Q. Which analytical techniques are recommended for assessing purity and degradation of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity and detect impurities via proton/carbon shifts.

- High-Performance Liquid Chromatography (HPLC) : Quantify purity and monitor degradation products .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Identify volatile decomposition products (e.g., sulfur oxides, halides) under thermal stress .

Advanced Research Questions

Q. What experimental approaches elucidate the thermal decomposition pathways of this compound?

- Methodological Answer :

- Conduct thermogravimetric analysis (TGA) to determine decomposition onset temperatures.

- Couple with GC-MS or Fourier-transform infrared spectroscopy (FTIR) to identify gaseous byproducts (e.g., SO, CO, halogenated compounds) .

- Compare results with SDS-reported decomposition profiles to validate safety protocols .

Q. How can researchers resolve discrepancies in stability data under varying light conditions?

- Methodological Answer :

- Design controlled light-exposure experiments : Expose samples to UV/visible light at calibrated intensities and durations.

- Monitor degradation via HPLC or UV-vis spectroscopy to quantify photolytic byproducts .

- Correlate findings with SDS stability notes (light sensitivity) to refine storage guidelines .

Q. What methodologies assess the environmental toxicity of this compound in aquatic systems?

- Methodological Answer :

- Follow OECD Test Guidelines 201 (Algae Growth Inhibition) and 211 (Daphnia Reproduction) for acute/chronic aquatic toxicity .

- Measure EC (effective concentration) and NOEC (no observed effect concentration) using standardized bioassays.

- Reference SDS hazard statements (H402, H412) to contextualize ecological risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。